6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been studied for their chemistry and biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It forms a large group of heterocyclic compounds when fused with other rings .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be confirmed by various methods such as IR, NMR, Mass and elemental analysis .Scientific Research Applications
Antibacterial Agents
Compounds with the pyrimido[4,5-d]pyrimidine structure have been synthesized and evaluated for their antibacterial properties. They have shown promising activity against bacterial strains such as E. coli, B. subtilis, S. aureus, and P. aeruginosa. The antibacterial efficacy of these compounds can be comparable to standard drugs like Ciprofloxacin .
Antifungal Agents
These heterocyclic compounds have also demonstrated significant antifungal activity. They have been tested against fungi like B. cinerea, C. arachidicola, A. solani, G. zeae, S. sclerotiorum, and R. cerealis, showing potential as antifungal agents in agricultural and pharmaceutical applications .
Antiproliferative Agents
The pyrimido[4,5-d]pyrimidine derivatives have been associated with antiproliferative activities. This suggests they could be used in the development of new cancer therapies, targeting the proliferation of cancer cells .
Antioxidants
These compounds have shown potential as antioxidants. Their ability to inhibit oxidative stress makes them candidates for research into diseases where oxidative damage is a key factor, such as neurodegenerative diseases .
Antixanthine Oxidase Activity
The pyrimido[4,5-d]pyrimidine structure has been linked to antixanthine oxidase activity. This is relevant in the treatment of conditions like gout, where xanthine oxidase plays a role in uric acid production .
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor in the synthesis of a wide range of novel heterocyclic compounds. These new compounds can be designed with specific properties for various scientific applications, including material science and drug development .
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
Pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives have been associated with the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Some pyrimidine derivatives have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
properties
IUPAC Name |
4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGASOMQVTKCLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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